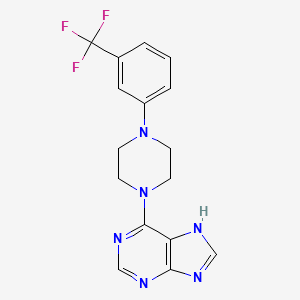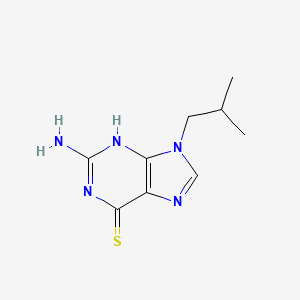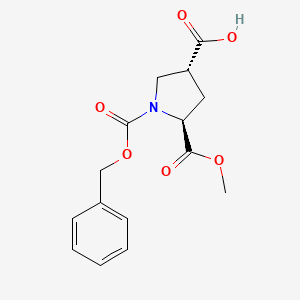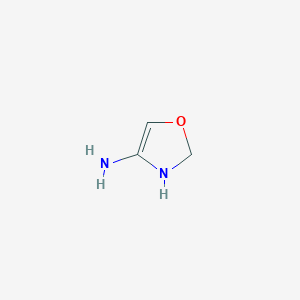
2,3-Dihydrooxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrooxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrooxazol-4-amine typically involves the cyclization of β-amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with a carboxylic acid under dehydrating conditions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety profiles compared to batch processes. The use of stable reagents like Deoxo-Fluor® in flow reactors ensures high conversion rates and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Dihydrooxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxazoles
Reduction: Saturated heterocycles
Substitution: Various substituted oxazolines
科学的研究の応用
2,3-Dihydrooxazol-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,3-Dihydrooxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability .
類似化合物との比較
Similar Compounds
2,3-Dihydroisoxazole: Similar in structure but contains an isoxazole ring instead of an oxazoline ring.
4,5-Dihydrothiazol-2-amine: Contains a thiazole ring and is used in similar applications.
Uniqueness
2,3-Dihydrooxazol-4-amine is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C3H6N2O |
|---|---|
分子量 |
86.09 g/mol |
IUPAC名 |
2,3-dihydro-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
InChIキー |
SFOWGVPNKPHFBI-UHFFFAOYSA-N |
正規SMILES |
C1NC(=CO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


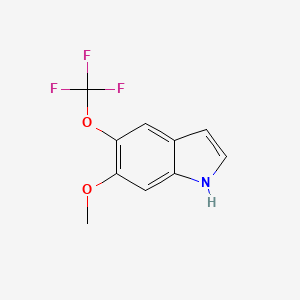
![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)
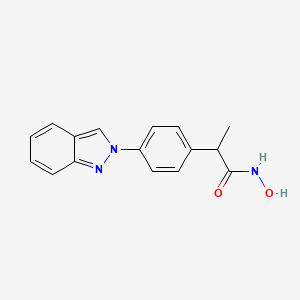
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
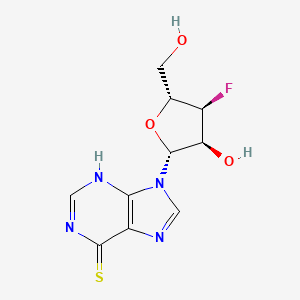

![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
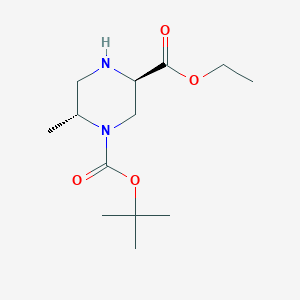
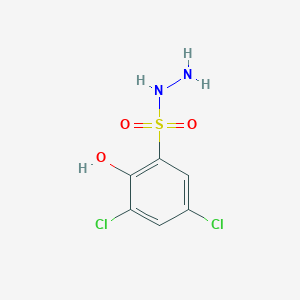
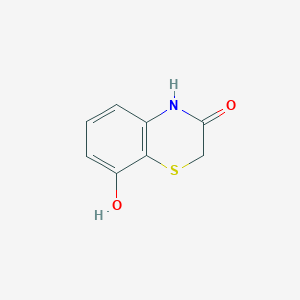
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
